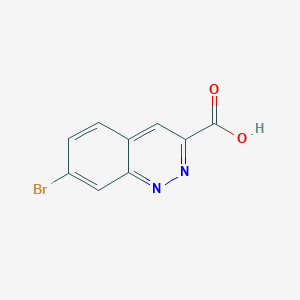![molecular formula C13H17NO4S B13496623 N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine CAS No. 88168-62-1](/img/structure/B13496623.png)
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine is a compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is notable for its applications in peptide synthesis and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine typically involves the protection of the amino group of 3-sulfanyl-D-valine with a benzyloxycarbonyl (Cbz) group. This can be achieved using reagents such as benzyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected 3-sulfanyl-D-valine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and stability. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biological pathways and molecular interactions .
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-methylphenyl)propyl]
Uniqueness
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its sulfanyl group allows for unique redox reactions, and the benzyloxycarbonyl group provides selective protection during synthesis. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
88168-62-1 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
(2S)-3-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,19)10(11(15)16)14-12(17)18-8-9-6-4-3-5-7-9/h3-7,10,19H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChIキー |
HCJFVQQLIWBSLC-JTQLQIEISA-N |
異性体SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
正規SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
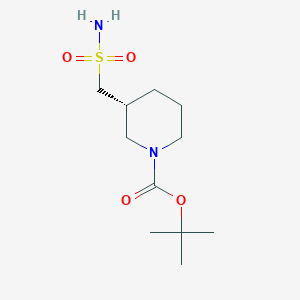
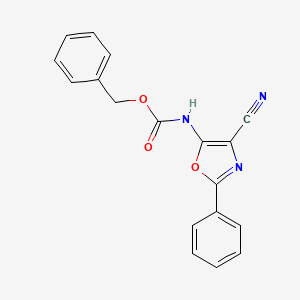
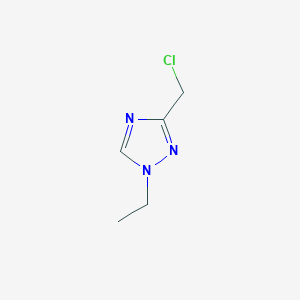
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
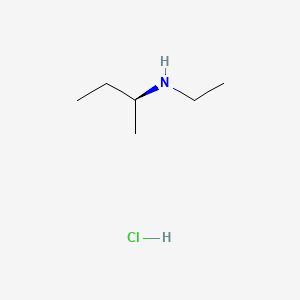
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
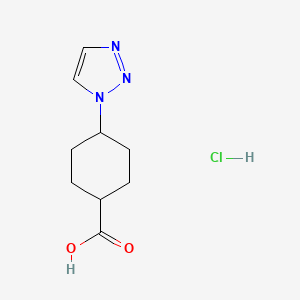
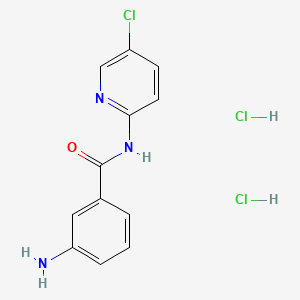
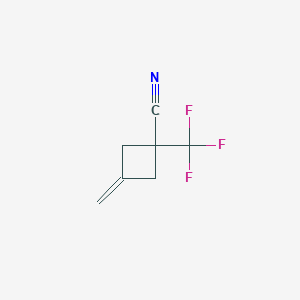
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
